5H-Pyrrolo[1,2-a]azepin-7-ol
Description
Structural Classification and Nomenclature within the Pyrroloazepine Family
The naming of "5H-Pyrrolo[1,2-a]azepine" follows the systematic nomenclature for fused heterocyclic systems established by the International Union of Pure and Applied Chemistry (IUPAC). The name indicates a pyrrole (B145914) ring fused to an azepine ring, with the "[1,2-a]" notation specifying the fusion points. The "5H" indicates the presence of a saturated atom (an "indicated hydrogen") at position 5 of the fused ring system. nih.gov
Within the broader family, the most extensively studied group are the Stemona alkaloids. These are structurally complex natural products characterized by a central pyrrolo[1,2-a]azepine core. researchgate.net Based on biosynthetic considerations and the nature of carbon chains attached to the C-9 position of the nucleus, these alkaloids have been classified into three primary skeletal types:
Stichoneurine-type: These alkaloids, which include tuberostemonine (B192615) derivatives, feature specific carbon chains, often with an ethyl group. thieme-connect.com
Protostemonine-type: This group is characterized by a different substitution pattern at the C-9 position and includes compounds like protostemonine (B150507) and stemofoline. nih.govresearchgate.net
Croomine-type: In this class, a four-carbon chain forms a lactone ring attached in a spiro fashion directly at the C-9 position. nih.govthieme-connect.com
Some researchers have proposed further subclassifications, creating up to eight distinct groups to accommodate the growing structural diversity discovered, including stenine, stemoamide, and parvistemoline groups, all of which contain the pyrrolo[1,2-a]azepine core. core.ac.uk
Classification of Stemona Alkaloids
| Main Skeletal Type | Sub-Group Examples | Key Structural Feature | Reference |
| Stichoneurine-type | Tuberostemonine | Carbon chain with a free ethyl group at C-9 | thieme-connect.com |
| Protostemonine-type | Stemofoline | Differing C-9 carbon chain substitution | nih.govresearchgate.net |
| Croomine-type | Croomine | Spiro-lactone ring at C-9 | nih.govthieme-connect.com |
| Other | Stenine, Stemoamide | Further variations on the pyrrolo[1,2-a]azepine core | core.ac.uk |
Academic Significance of Pyrroloazepine Motifs in Synthetic Organic Chemistry
The pyrroloazepine ring system is a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. nih.gov Its presence in a wide range of natural products with interesting biological properties, such as antitussive and insecticidal activities, has made it an attractive target for synthetic organic chemists. nih.gov The intricate, often stereochemically complex, structures of Stemona alkaloids present significant synthetic challenges, driving innovation in chemical methodology. uab.cat
The academic significance of the pyrroloazepine motif is highlighted by the extensive research dedicated to developing novel and efficient synthetic routes to construct this bicyclic core. Key strategies include:
Ring-Closing Metathesis (RCM): This powerful reaction has been employed to form the azepine ring, providing an efficient method for preparing optically active pyrroloazepines from precursors like L-proline. nih.gov
Catalytic Cyclizations: Modern catalytic methods, including those using transition metals like gold, have enabled the development of cascade reactions that form the pyrrolo[1,2-a]azepine skeleton in a single, efficient process. researchgate.net
Intramolecular Reactions: Strategies such as intramolecular Schmidt reactions and Friedel-Crafts acylations have been successfully applied to construct the fused ring system. researchgate.netacs.org
The pursuit of these syntheses not only provides access to the natural products themselves for further study but also enriches the toolbox of synthetic organic chemistry with new reactions and strategies. acs.org
Overview of Research Trajectories in Pyrroloazepine Chemistry
Current and future research in pyrroloazepine chemistry is advancing along several key trajectories, reflecting broader trends in organic and medicinal chemistry.
Natural Product Isolation and Elucidation: Researchers continue to explore plants of the Stemonaceae family, leading to the isolation and structural characterization of new and increasingly complex pyrroloazepine alkaloids. core.ac.ukresearchgate.net This expands the known chemical diversity and provides new targets for synthesis and biological evaluation.
Development of Novel Synthetic Methodologies: A major focus remains on the creation of more efficient, selective, and sustainable methods for synthesizing the pyrroloazepine core and its derivatives. mdpi.com This includes the application of green chemistry principles, such as using recyclable catalysts and minimizing hazardous waste, as well as leveraging computational chemistry to predict reaction outcomes and mechanisms. numberanalytics.comnumberanalytics.com The use of both metal catalysis and organocatalysis is a particularly active area of investigation. mdpi.com
Exploration of Biological Activity: While Stemona alkaloids are known for certain traditional uses, modern research is exploring a wider range of pharmacological activities. nih.gov Synthetic analogues of the natural products are being created and screened for various therapeutic applications, including potential anticancer and antihypertensive agents. nih.govresearchgate.net This trajectory aims to understand the structure-activity relationships and identify new lead compounds for drug discovery.
These research directions highlight a dynamic and interdisciplinary field, where natural product chemistry, synthetic innovation, and pharmacological investigation converge to explore the full potential of the pyrroloazepine scaffold. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
761354-48-7 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5H-pyrrolo[1,2-a]azepin-7-ol |
InChI |
InChI=1S/C9H9NO/c11-9-4-3-8-2-1-6-10(8)7-5-9/h1-6,11H,7H2 |
InChI Key |
IWGBRFSPIOLKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC2=CC=CN21)O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Approaches for 5h Pyrrolo 1,2 a Azepin 7 Ol Synthesis
Foundational Retrosynthetic Disconnections for the Pyrroloazepine Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For the 5H-pyrrolo[1,2-a]azepine core, several key disconnections can be envisioned.
A primary disconnection strategy involves breaking the seven-membered azepine ring. A logical bond to break is one of the C-N bonds, leading to a linear amino-ketone or amino-aldehyde precursor. For instance, a disconnection at the N1-C9a bond would suggest a precursor containing a pyrrole (B145914) ring with a side chain amenable to cyclization. Another viable disconnection is at the C5-C6 bond, which could arise from an intramolecular Heck reaction or a ring-closing metathesis (RCM) reaction of a suitable diene precursor.
A [3+2] cycloaddition reaction represents another powerful retrosynthetic approach. beilstein-journals.org In this strategy, the pyrrole ring is formed by the reaction of an azomethine ylide with a suitable dipolarophile. beilstein-journals.org This approach can offer high levels of regio- and stereocontrol.
Finally, considering the fusion of the two rings, a disconnection across the C4a-C9a bond could lead to two separate heterocyclic precursors, a pyrrole derivative and a precursor for the azepine ring, which would be joined in a convergent manner.
Table 1: Key Retrosynthetic Disconnections for the Pyrroloazepine Core
| Disconnection Strategy | Key Bond(s) Cleaved | Resulting Precursor Type(s) | Potential Forward Reactions |
| Intramolecular Cyclization | N1-C9a or C8-C9 | Linear amino-ketone/aldehyde | Intramolecular condensation, Reductive amination |
| Ring-Closing Metathesis | C6-C7 or C5-C6 | Diene-substituted pyrrole | Grubbs-catalyzed RCM |
| [3+2] Cycloaddition | C1-C9a and C3-C3a | Azomethine ylide and dipolarophile | 1,3-Dipolar cycloaddition |
| Convergent Fragment Coupling | C4a-C9a | Substituted pyrrole and azepine precursor | Cross-coupling reactions |
Convergent and Linear Synthesis Strategies
The construction of the 5H-pyrrolo[1,2-a]azepin-7-ol can be approached through either a linear or a convergent synthesis. wikipedia.orgfiveable.menumberanalytics.comchemistnotes.com
Table 2: Comparison of Linear and Convergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction from a single starting material. fiveable.mechemistnotes.com | Conceptually simpler to plan. | Often results in lower overall yields, especially for long sequences. wikipedia.orgchemistnotes.com |
| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. wikipedia.orgfiveable.menumberanalytics.comchemistnotes.com | Higher overall yields, greater flexibility, and easier purification of intermediates. wikipedia.orgchemistnotes.com | Requires more complex planning and the development of efficient coupling reactions. numberanalytics.com |
Strategic Considerations for Regio- and Stereoselective Synthesis
The synthesis of the specific isomer this compound necessitates precise control over both regioselectivity and stereoselectivity.
Regioselectivity: The placement of the hydroxyl group at the C7 position is a key regiochemical challenge. In a synthetic route involving the oxidation of a precursor, the choice of oxidizing agent and directing groups on the pyrroloazepine core will be crucial. Alternatively, if the hydroxyl group is introduced as part of a building block, the regiochemistry must be established during the synthesis of that fragment. For instance, in a strategy involving a [3+2] cycloaddition, the substitution pattern on both the azomethine ylide and the dipolarophile will dictate the regiochemical outcome of the final product. beilstein-journals.org The use of specific catalysts, such as copper-phenanthroline systems, has been shown to achieve high regioselectivity in the synthesis of related pyrrolo-fused heterocycles. beilstein-journals.org
Stereoselectivity: If the target molecule contains stereocenters, their controlled formation is paramount. For this compound, if the molecule is chiral, an enantioselective synthesis is required. This can be achieved through several methods:
Chiral Pool Synthesis: Utilizing a readily available chiral starting material.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. This is a powerful and widely used strategy in modern organic synthesis.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.
The aza-Cope rearrangement-Mannich cyclization has been demonstrated as an effective method for the stereoselective synthesis of fused pyrrolidine-containing bicyclic azepine derivatives. rsc.org The stereoselectivity of such annulation processes can often be rationalized by analyzing the low-energy conformations of the starting materials. rsc.org
Table 3: Strategies for Regio- and Stereoselective Control
| Aspect | Strategy | Description |
| Regioselectivity | Directed Oxidation | Use of directing groups to control the position of oxidation. |
| Building Block Approach | Incorporating the desired regiochemistry into a synthetic fragment. | |
| Catalyst Control | Employing catalysts that favor the formation of a specific regioisomer. beilstein-journals.org | |
| Stereoselectivity | Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. |
| Asymmetric Catalysis | Using a chiral catalyst to favor one enantiomer. | |
| Chiral Auxiliaries | Temporarily attaching a chiral directing group. | |
| Diastereoselective Reactions | Utilizing substrate control to form one diastereomer preferentially, such as in the aza-Cope rearrangement-Mannich cyclization. rsc.org |
Advanced Synthetic Methodologies for 5h Pyrrolo 1,2 a Azepin 7 Ol and Analogues
Cyclization Strategies in Pyrroloazepine Framework Construction
Cyclization reactions, wherein a ring is formed from an acyclic precursor, represent the most pivotal strategies for assembling the pyrrolo[1,2-a]azepine core. These methods can be broadly categorized into intramolecular processes, where a single molecule undergoes ring closure, and intermolecular reactions, where two or more fragments combine to form the cyclic structure.
Intramolecular cyclizations are highly effective for constructing the pyrroloazepine framework, often offering high levels of regio- and stereocontrol. These reactions leverage a tethered pyrrole (B145914) nucleus and a reactive functional group, which are brought together through the action of a catalyst to form the seven-membered azepine ring.
Gold and platinum catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. nih.gov This property has been exploited in the synthesis of pyrroloazepines from appropriately substituted pyrrole precursors. In a notable approach, the intramolecular hydroarylation of N-alkynyl-pyrrole-2-carboxamides is catalyzed by gold(III). beilstein-journals.org The regioselectivity of this cyclization is highly dependent on the substitution pattern of the alkyne. nih.gov
The reaction can proceed via two competing pathways: a 6-exo-dig cyclization to form pyrrolo-fused pyridinones or a 7-endo-dig cyclization to yield the desired pyrrolo-azepines. Crucially, the presence of a phenyl group on the terminal position of the alkyne selectively promotes the 7-endo-dig pathway, leading to the formation of the seven-membered ring. beilstein-journals.org Conversely, terminal alkynes (with a hydrogen substituent) favor the 6-exo-dig process. beilstein-journals.org This substituent-directed control provides a valuable synthetic lever for selectively accessing different heterocyclic systems from a common precursor type.
Table 1: Influence of Alkyne Substituent on Gold-Catalyzed Cyclization of N-Alkynyl-Pyrrole-2-Carboxamides beilstein-journals.org
| Alkyne Substituent (R) | Cyclization Pathway | Product Type |
| Phenyl | 7-endo-dig | Pyrrolo-azepine |
| Hydrogen | 6-exo-dig | Pyrrolo-pyridinone |
A sophisticated gold(I)-catalyzed cascade reaction has been developed for the synthesis of pyrrolo[1,2-a]azepine derivatives from linear precursors. researchgate.net This multi-step process converts N-alkenyl or N-alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into the bicyclic pyrroloazepine architecture in a single operation. The reaction proceeds through a sequence of C-N, O-S, and C-C bond formations. researchgate.net
The proposed mechanism commences with the gold(I) catalyst activating the alkyne moiety, which facilitates a nucleophilic attack and subsequent cycloisomerization. This is followed by a critical 1,3-migration of the sulfonyl group. researchgate.netnih.gov The cascade concludes with a final cyclization step to furnish the pyrrolo[1,2-a]azepine scaffold. This methodology tolerates a range of substituents, enabling the synthesis of diverse analogues with yields reported between 10-85%. researchgate.net The reaction is typically performed with 10 mol % of a gold(I)-phosphine complex, such as [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide, in dichloromethane. researchgate.net
Rhodium(II) catalysis provides a powerful route to N-bridgehead azepine skeletons through intramolecular C-H functionalization. nih.govresearchgate.net This method utilizes stable and readily available 1-sulfonyl-1,2,3-triazoles as precursors to highly reactive rhodium(II) azavinyl carbene intermediates. nih.govnih.govorganic-chemistry.org
In this synthetic approach, a 1-sulfonyl-1,2,3-triazole tethered to a pyrrole ring is treated with a rhodium(II) catalyst, such as Rh₂(OAc)₄. The catalyst promotes the extrusion of dinitrogen from the triazole ring, generating a rhodium(II) azavinyl carbene. nih.gov This transient species then undergoes a facile intramolecular C-H insertion into the pyrrole ring, effectively constructing the fused azepine ring. nih.govsci-hub.se The transformation is efficient, proceeds under mild conditions with high chemoselectivity, and results in moderate to good yields of the functionalized pyrroloazepine products. nih.gov
Table 2: Selected Examples of Rhodium(II)-Catalyzed Intramolecular Annulation for Pyrroloazepine Synthesis nih.gov
| Pyrrole Substituent | Triazole Substituent | Yield (%) |
| H | 4-MeC₆H₄ | 75 |
| Me | 4-MeC₆H₄ | 72 |
| Ph | 4-MeC₆H₄ | 81 |
| Me | Ph | 73 |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of the pyrroloazepine framework. scispace.com Strategies such as intramolecular Heck reactions and direct C-H arylation enable the formation of the seven-membered ring from precursors containing a pyrrole nucleus and a suitably positioned halide or triflate. scispace.comresearchgate.net
The competition between different palladium-catalyzed pathways, such as C-H activation versus a Heck reaction, can be controlled by the choice of the catalytic system. researchgate.net For instance, the cyclization of 2-alkenyl-substituted o-iodobenzylpyrroles can be directed to occur either at the alkene (Heck reaction) or at the pyrrole C-H bond (direct arylation) by modifying the palladium catalyst and ligands, allowing for selective synthesis of different fused systems. researchgate.net These reactions typically proceed through a Pd(II)/Pd(0) catalytic cycle, involving oxidative addition, C-H activation or carbopalladation, and reductive elimination. nih.gov The use of phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity. beilstein-journals.org
Annulation is a ring-forming process in which two or more molecular fragments are joined together with the formation of two new bonds. scripps.edu Intermolecular annulation reactions offer a convergent approach to the pyrroloazepine skeleton, building the ring system from simpler, non-cyclic precursors.
Strategies such as intermolecular [3+2] and [4+3] cycloadditions have emerged as powerful methods. For example, a concise route to the pyrroloazepine skeleton has been demonstrated using an intermolecular [3+2] annulation. researchgate.net In another elegant example, a gold-catalyzed intermolecular tandem reaction between 2-(1-alkynyl)-cyclopropyl pyridines and nitrones proceeds via a [4+3] cycloaddition. rsc.org This process assembles a seven-membered oxazepine ring fused to an indolizine (B1195054) core, demonstrating the potential of cycloaddition strategies to rapidly construct complex, multi-ring systems containing seven-membered heterocycles. rsc.org These intermolecular approaches are valuable for their ability to quickly build molecular complexity from readily available starting materials. beilstein-journals.org
Intermolecular Cyclizations and Annulation Reactions
Rearrangement-Based Synthetic Routes
Rearrangement reactions provide an alternative and powerful avenue for the synthesis of complex molecular architectures, often allowing for significant increases in structural complexity in a single step.
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. masterorganicchemistry.comwikipedia.org When applied to a cyclic ketoxime, the reaction results in a ring-expanded lactam. wikipedia.orgyoutube.com This transformation is a highly effective method for synthesizing pyrroloazepinones, which are oxidized analogues and direct precursors to compounds like 5H-pyrrolo[1,2-a]azepin-7-ol. rsc.orgderpharmachemica.com
The synthesis starts with a ketone precursor, which is first converted to its corresponding oxime by reacting it with hydroxylamine. masterorganicchemistry.com The oxime is then treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others) or reagents like tosyl chloride to promote the rearrangement. wikipedia.orgderpharmachemica.com The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the oxime nitrogen migrating to form the N-substituted amide (lactam). wikipedia.org This method has been successfully used to prepare indophenazino-fused pyrrolo[3,2-c]azepines from the corresponding ketoximes, demonstrating its utility in forming the seven-membered azepine ring fused to a pyrrole system. derpharmachemica.com The resulting 7H-pyrrolo[1,2-a]azepin-7-one can then be reduced to the target alcohol, this compound. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7H-Pyrrolo[1,2-a]azepin-7-one |
| Pyrrolo[1,2-a]azepine |
| Zinc Iodide |
| N-propargyl pyrrole |
| 4,6-dicarbonyl indole |
| Pyrrolo[1,2-b] rsc.orgCurrent time information in Madison County, US.oxazine |
| Cyclic Nitronate |
| Vinyl Diazoacetate |
| Rhodium(II) octanoate |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Pyrrolidone |
| Oxime |
| Lactam |
| Hydroxylamine |
| Sulfuric Acid |
| Polyphosphoric Acid |
| Tosyl chloride |
Schmidt Rearrangement Applications
The Schmidt reaction is a powerful tool in organic synthesis for the conversion of carbonyl compounds or tertiary alcohols to amines or amides via an azide (B81097) intermediate under acidic conditions. wikipedia.org This rearrangement has been effectively utilized in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net
In the context of pyrroloazepine synthesis, the Schmidt reaction can be applied to expand a ring system, thereby creating the seven-membered azepine ring. For instance, a suitably substituted tetrahydroindolone can undergo a Schmidt rearrangement, leading to the formation of a pyrrolo-azepinone scaffold. researchgate.net This transformation typically involves the reaction of a ketone with hydrazoic acid, which, after a series of steps including a carbon-to-nitrogen 1,2-shift, results in a lactam. researchgate.net The regioselectivity of this migration is a key consideration and is often directed by the stereoelectronic properties of the migrating group. researchgate.net
An asymmetric variation of the Schmidt reaction has also been developed, allowing for stereocontrol during the ring expansion of symmetrical ketones. researchgate.net This is achieved by using chiral hydroxyalkyl azides, which can lead to high diastereoselectivity in the formation of substituted caprolactams. researchgate.net This method provides an avenue to access enantiomerically enriched pyrroloazepine precursors.
A notable application combines an allylic azide rearrangement with an intramolecular Schmidt reaction to produce vinyl-substituted bicyclic lactams. core.ac.uk This tandem process has been studied with various cyclic ketone systems, and the stereochemical outcomes can be influenced by the substituents on the ring. core.ac.uk
| Reaction Type | Starting Material | Key Reagent | Product | Reference |
| Intramolecular Schmidt Reaction | ω-Azido Carboxylic Acids | Tf2O | Lactams | organic-chemistry.org |
| Asymmetric Schmidt Reaction | Symmetrical Cyclohexanones | Chiral 1,2- and 1,3-hydroxyalkyl azides | Substituted Caprolactams | researchgate.net |
| Combined Allylic Azide Rearrangement and Intramolecular Schmidt Reaction | Cyclohexanone-based allylic azide | Lewis Acid | Vinyl-substituted bicyclic lactams | core.ac.uk |
Cascade Rearrangement Pathways
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to building complex molecular architectures in a single operation by combining multiple bond-forming events. unc.edu These reactions are particularly valuable in heterocyclic synthesis, including the construction of pyrroloazepine scaffolds. beilstein-journals.org
One example of a cascade rearrangement leading to a pyrrolo[1,2-a]azepine derivative involves a ring-rearrangement metathesis (RRM) protocol. beilstein-journals.org When applied to specific azabicyclic systems, this method can generate the desired pyrrolo[1,2-a]azepine core with good yields and high regioselectivity. beilstein-journals.org
Enzymatic cascade reactions are also prevalent in biosynthesis and serve as inspiration for synthetic chemists. nih.gov These complex transformations often involve a series of rearrangements to construct intricate molecular frameworks from simple precursors. nih.gov While direct enzymatic synthesis of this compound is not prominently documented, the principles of biosynthetic cascades inform the design of synthetic routes.
Base-mediated cascade rearrangements of diallyl ethers have been explored, leading to either researchgate.netehu.eus-Wittig-oxy-Cope or isomerization-Claisen rearrangements depending on the reaction conditions. organic-chemistry.org Such selective rearrangements highlight the potential for developing controlled cascade pathways toward specific heterocyclic targets.
| Cascade Type | Key Transformation | Substrate Type | Resulting Scaffold | Reference |
| Ring-Rearrangement Metathesis | Metathesis | Azabicyclic systems | Pyrrolo[1,2-a]azepine | beilstein-journals.org |
| Base-Mediated Rearrangement | researchgate.netehu.eus-Wittig-oxy-Cope or Isomerization-Claisen | Diallyl ethers | Complex ketones | organic-chemistry.org |
| Smiles-Truce Cascade | Nucleophilic ring-opening and aryl transfer | Arylsulfonamides and cyclopropane (B1198618) diesters | α-arylated pyrrolidinones | nih.gov |
Multicomponent Reaction (MCR) Approaches to Pyrroloazepine Scaffolds
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. clockss.org MCRs are celebrated for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules, making them a powerful tool in drug discovery and heterocyclic synthesis. beilstein-journals.orgnih.gov
Microwave-Assisted Multicomponent Reactions
The integration of microwave irradiation with multicomponent reactions has emerged as a significant advancement in synthetic chemistry. nih.gov Microwave assistance can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. clockss.orgbeilstein-journals.org This synergy has been successfully applied to the synthesis of various heterocyclic systems. nih.gov
For instance, a microwave-assisted, four-component reaction has been utilized to produce pyrrolo beilstein-journals.orgrsc.org-phenanthrolines in excellent yields, demonstrating the efficiency of this approach. beilstein-journals.org In another example, a modified Ugi reaction, which is a type of MCR, was employed in a microwave-assisted protocol for the diastereoselective synthesis of dibenzo[c,e]azepinones. nih.gov This highlights the potential for applying similar strategies to construct the pyrroloazepine core. The use of microwave irradiation in these reactions often leads to cleaner product formation and simpler purification procedures. clockss.org
| Reaction | Reactants | Conditions | Product | Reference |
| Four-component reaction | Substituted aldehydes, phenanthroline, malononitrile, isocyanides | Ethanol, Microwave | Pyrrolo beilstein-journals.orgrsc.org-phenanthrolines | beilstein-journals.org |
| Modified Ugi four-component reaction | 2'-formylbiphenyl-2-carboxylic acid, benzylamines, isocyanides | TFE, Na2SO4, Microwave | Diastereoselective dibenzo[c,e]azepinones | nih.gov |
| Three-component reaction | 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Acetic acid, Microwave | 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | clockss.org |
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (I-MCRs) are a cornerstone of MCR chemistry due to the unique reactivity of the isocyanide functional group. beilstein-journals.orgrsc.org These reactions, such as the Ugi and Passerini reactions, are exceptionally versatile for the synthesis of complex molecules, including heterocyclic scaffolds. mdpi.comnih.gov
An efficient synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives has been developed using an isocyanide-based multicomponent reaction under solvent- and catalyst-free conditions. beilstein-journals.org The mechanism involves the initial formation of a zwitterionic intermediate from the reaction of an isocyanide with a gem-diactivated olefin, which then participates in a cyclization process with a cyclic imine. beilstein-journals.org This strategy offers an environmentally friendly and straightforward route to various bioactive fused heterocyclic systems. The versatility of I-MCRs allows for the incorporation of diverse substituents, facilitating the creation of compound libraries for biological screening. nih.gov
Domino Reactions in Pyrroloazepine Scaffold Construction
Domino reactions, a subset of cascade reactions, are instrumental in the efficient construction of complex cyclic systems like pyrroloazepines. unc.edu These reactions involve a sequence of intramolecular transformations that proceed sequentially without the need to isolate intermediates.
A notable example is the palladium-catalyzed domino Heck–aza-Michael reaction, which has been used to synthesize various N-heterocyclic scaffolds. rsc.org This process typically begins with an intermolecular Heck reaction, followed by an intramolecular aza-Michael addition to form the heterocyclic ring in high yield. rsc.org While not directly reported for this compound, the principles of this domino reaction could be adapted for its synthesis.
Another approach involves a zirconocene-mediated multicomponent synthesis that leads to dihydropyrrolo[3,2-c]azepines through the intramolecular cyclization of a bis(iminoacyl)-Zr intermediate. researchgate.net These domino strategies offer a powerful means to rapidly assemble the core structure of pyrroloazepines from simple, readily available starting materials.
Diverse Transition Metal-Catalyzed Methodologies
Transition metal catalysis is a fundamental pillar of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com A wide array of transition metals, including palladium, nickel, and iron, have been employed in the synthesis of heterocyclic compounds. uwa.edu.auchemrevlett.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly powerful for constructing the carbon framework of complex molecules. thermofisher.com For instance, a palladium-catalyzed domino reaction has been effectively used to build the pyrroloazepine scaffold. ehu.eus The catalytic cycle of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. thermofisher.com
Nickel catalysis has also emerged as a valuable alternative, with applications in reactions like the thioetherification of aryl chlorides. uwa.edu.au Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. For example, an iron-catalyzed diazidation of alkenes has been developed to produce vicinal diazides, which are versatile synthetic intermediates. chemrevlett.com
The development of novel chiral ligands has enabled the use of transition metal catalysis in asymmetric synthesis, allowing for the enantioselective production of chiral amines and other valuable building blocks. acs.org These advanced catalytic methods offer a broad and versatile toolkit for the synthesis of this compound and its analogues with high levels of control over structure and stereochemistry.
| Catalyst System | Reaction Type | Application | Reference |
| Palladium(0) | Domino Heck–aza-Michael reaction | Synthesis of N-heterocyclic scaffolds | rsc.org |
| Nickel/P-stereogenic dialkyl phosphine ligand | Asymmetric hydrogenation of N-aryl imino esters | Synthesis of chiral α-aryl glycines | acs.org |
| Iron(II) triflate/tridentate nitrogen ligand | Diazidation of alkenes | Synthesis of vicinal diazides | chemrevlett.com |
| Palladium(II) trifluoroacetate/bidentate nitrogen ligand | Vicinal double azidation of alkenes | Synthesis of 1,2-diazides | chemrevlett.com |
Silver-Catalyzed Oxidative Cyclization
Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. These reactions often proceed through the activation of alkynes or other unsaturated systems, facilitating intramolecular cyclization. In the context of pyrrolo[1,2-a]azepine synthesis, a plausible strategy involves the silver(I)-promoted oxidative cyclization of appropriately substituted pyrrole precursors.
The general mechanism involves the coordination of the silver(I) ion to an alkyne moiety tethered to the pyrrole ring, which increases the electrophilicity of the alkyne and makes it susceptible to intramolecular attack by a nucleophile. Subsequent oxidative steps lead to the formation of the fused ring system. For instance, the cyclization of 1-propargyl-substituted tetrahydroisoquinolines to yield pyrrolo[2,1-a]isoquinolines has been successfully demonstrated using silver(I) catalysts, showcasing the method's applicability to similar fused N-heterocyclic systems. rsc.org This approach's scope and limitations have been explored, and it has been applied to the total synthesis of natural products like (±)-crispine A. rsc.org
Researchers have also described the silver-catalyzed domino oxidative cyclization of 2-alkynylanilines, which proceeds through an intricate mechanism to form anthranils. universite-franco-italienne.org These studies highlight the versatility of silver catalysis in constructing complex heterocyclic frameworks through cyclization pathways. dokumen.pub The choice of oxidant and reaction conditions can significantly influence the reaction outcome, allowing for selective synthesis. universite-franco-italienne.org
Table 1: Overview of Silver-Catalyzed Cyclization for N-Heterocycle Synthesis
| Catalyst | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| Silver(I) salts | 1-Propargyl-substituted tetrahydroisoquinolines | Pyrrolo[2,1-a]isoquinolines | Forms fused N-heterocycles; applied in natural product synthesis. rsc.org |
| Silver(I) with Oxone | 2-Alkynylanilines | Anthranils (2,1-benzisoxazoles) | Domino oxidative cyclization; involves an AgI/AgIII catalytic cycle. universite-franco-italienne.org |
Copper-Catalyzed Dehydrogenation of N-Heterocycles
Copper catalysis provides an efficient and economical approach for the dehydrogenation of N-heterocycles, a key transformation for the aromatization of saturated or partially saturated ring systems. This method is particularly relevant for the final step in the synthesis of 5H-pyrrolo[1,2-a]azepines from their dihydro or tetrahydro precursors. The process, often termed oxidative dehydrogenation or dehydrogenative coupling, typically uses an oxidizing agent to accept the hydrogen atoms.
Copper oxide nanoparticles have proven to be effective catalysts for this transformation. researchgate.net For example, the dehydrogenative coupling of alcohols can be used to construct various heterocycles, including pyrroles and pyridines. nih.gov This strategy furnishes hydrogen (H₂) and water (H₂O) as the only byproducts, aligning with the principles of green chemistry. nih.gov The catalytic systems often exhibit high activity and can be recycled and reused multiple times without a significant loss of performance. researchgate.net While some studies focus on metal-free catalysts, the principles of activating C-H bonds for dehydrogenation to form aromatic heterocycles are broadly applicable. rsc.org
Table 2: Copper-Catalyzed Dehydrogenation Approaches
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| CuO Nanoparticles | Dehydrogenative Coupling | Amino alcohols and ketones | Efficient synthesis of quinolines, pyridines, and pyrroles; catalyst recyclability. researchgate.net |
| Heterogeneous Copper | Alcohol Dehydrogenative Coupling | Alcohols and nucleophiles | Greener byproducts (H₂, H₂O); good catalyst recyclability. nih.gov |
Palladium-Catalyzed Intramolecular Arylation
Palladium-catalyzed intramolecular C-H arylation is a cornerstone of modern synthetic chemistry for constructing fused-ring systems. This methodology allows for the direct formation of a carbon-carbon bond between two aromatic rings or between an aromatic ring and an sp²-hybridized carbon, making it highly suitable for the final ring-closing step in the synthesis of pyrrolo[1,2-a]azepine analogues.
This strategy has been successfully applied to the selective synthesis of fused pyrroloazepine and pyrroloazocine systems. scispace.com The reaction typically involves an aryl halide (e.g., a bromo-substituted pyrrole derivative) and a C-H bond on an adjacent aryl or vinyl group. The choice of palladium catalyst, ligand, and base is crucial for achieving high regioselectivity and yield. nih.govresearchgate.net For example, the synthesis of a dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one was achieved via an intramolecular cross-coupling of a precursor containing two ortho-brominated aryl groups. mdpi.com This powerful technique enables the creation of complex, polycyclic heteroaromatic structures from relatively simple starting materials. nih.govgrafiati.com
Table 3: Palladium-Catalyzed Intramolecular Arylation for Fused Heterocycles
| Catalyst/Ligand | Precursor Type | Product Scaffold | Key Finding |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 2-Alkenyl-substituted o-iodobenzylpyrroles | Pyrrolo[1,2-b]isoquinolines | Catalytic system choice switches reactivity between C-H activation and Heck reaction. researchgate.net |
| Pd(OAc)₂ | 2-Quinolinecarboxyamide with N-aryl bromide | Fused nitrogen-containing heterocycles | Phosphine ligands improve yield significantly. nih.gov |
| Supported Pd catalysts | 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one | Dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one | Effective under continuous flow conditions. mdpi.com |
Nickel-Catalyzed Carbonylation Chemistry
Nickel-catalyzed carbonylation reactions offer a versatile method for introducing a carbonyl group (C=O) into a molecule, a key functional group for synthesizing the 7-keto precursor of this compound. Nickel catalysts are often a more cost-effective alternative to palladium for such transformations. mdpi.com A common carbon monoxide (CO) source is CO gas, but surrogates like N,N-dimethylformamide (DMF) or molybdenum hexacarbonyl (Mo(CO)₆) are increasingly used for convenience and safety. rsc.orgchemrxiv.org
The synthesis of ketones via nickel-catalyzed carbonylation can be achieved by coupling arylboronic acids with a CO source. rsc.org More advanced methods describe a cascade reaction involving a double incorporation of CO₂, where a nickel catalyst facilitates a carbonylation-carboxylation sequence to form three C-C bonds in one operation. nih.gov These reactions can be applied to the synthesis of complex heterocyclic ketones. The hydrocarboxylation of alkenes and alkynes using nickel carbonyl is another established method for producing carboxylic acids, which can be precursors to ketones. wikipedia.org This chemistry provides a direct route to install the required carbonyl functionality in the azepine ring of the target scaffold.
Table 4: Nickel-Catalyzed Carbonylation Methods
| Catalyst System | CO Source | Substrates | Product |
|---|---|---|---|
| NiBr₂·diglyme | DMF | Arylboronic acids | Diaryl ketones rsc.org |
| Ni complex / AlCl₃ | CO₂ | Not specified | Ketones via carbonylation-carboxylation nih.gov |
| Nickel carbonyl | CO | Ethylene | Propionic acid wikipedia.org |
Sustainable Synthetic Approaches
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis of pyrrole-containing scaffolds, this includes the use of environmentally benign solvents and recyclable catalysts.
Application of Reusable Magnetic Nanoparticles in Pyrrole Scaffold Synthesis
A significant advancement in sustainable synthesis is the use of catalysts immobilized on reusable supports, particularly magnetic nanoparticles (MNPs). These nanocatalysts combine the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For the synthesis of pyrrole and its derivatives, iron(III) oxide (Fe₃O₄) nanoparticles have been shown to be highly effective. researchgate.net
These magnetic catalysts can be used in multicomponent reactions to construct complex molecules in a single step with high atom economy. researchgate.net For instance, Fe₃O₄ nanoparticles have been used for the solvent-free synthesis of 1H-pyrrole derivatives at room temperature, offering advantages such as clean reactions, short reaction times, and high yields. researchgate.net The synthesis of azepine derivatives in high yields (80-90%) has been achieved using multicomponent reactions catalyzed by magnetic nanoparticles. researchgate.net The catalyst can be easily recovered from the reaction mixture using an external magnet and reused for several cycles without a significant decrease in its catalytic activity, making the process both economically and environmentally attractive. researchgate.netresearchgate.net
Table 5: Synthesis of Pyrrole Derivatives using Reusable Magnetic Nanoparticles
| Nanoparticle Catalyst | Reaction Type | Key Advantages | Yields |
|---|---|---|---|
| Fe₃O₄ MNPs | Three-component reaction | Solvent-free, room temperature, short reaction time, catalyst reusability. researchgate.net | High |
| Not specified | Multicomponent reaction | Green synthesis, improved efficiency and sustainability. researchgate.net | 80-90% for azepine derivatives researchgate.net |
Mechanistic Investigations of Key Transformations Leading to 5h Pyrrolo 1,2 a Azepin 7 Ol and Derivatives
Elucidation of Reaction Pathways and Transition State Structures
The construction of the pyrrolo[1,2-a]azepine ring system often involves complex, multi-step reaction cascades. Elucidating these pathways provides insight into the factors controlling reaction outcomes and stereoselectivity.
One proposed pathway for the formation of a related azepinone scaffold involves a rhodium(II)-catalyzed formal (4+3)-cycloaddition. In this mechanism, the reaction is initiated by the generation of a vinyl ketene from a cyclobutenone, alongside the formation of a metal-stabilized α-imino carbene from an N-sulfonyl-1,2,3-triazole. nsf.gov A key step is the cyclopropanation of the vinyl ketene, which can lead to diastereomeric cyclopropyl ketene intermediates. The subsequent fate of these intermediates determines the final product; for instance, an aza-Cope-like rearrangement of one diastereomer leads to the desired seven-membered azepinone ring. nsf.gov
In other systems, such as the synthesis of indoloazepinones, late-stage indole formation can proceed via a photoredox-catalyzed dechlorinative cyclization. nih.gov The proposed mechanism for this transformation involves a Single Electron Transfer (SET) pathway. nih.gov In this pathway, the photoexcited iridium photocatalyst reduces the chloroazepinedione substrate to form a radical anion. This intermediate then eliminates a chloride anion to generate a vinylic radical, which subsequently cyclizes onto the pendant aryl ring. The resulting cyclohexadienyl radical is then oxidized and deprotonated to yield the final indole product. nih.gov
These examples highlight the diversity of reaction pathways leading to azepine-fused heterocycles, which can range from pericyclic rearrangements to radical-mediated cyclizations. The precise characterization of transition state structures for these transformations often requires sophisticated computational studies to complement experimental findings.
Catalytic Roles and Specific Reactivity Profiles in Mechanistic Studies
Catalysis is central to the efficient synthesis of complex heterocyclic systems like 5H-pyrrolo[1,2-a]azepines. Both metal complexes and small organic molecules have been employed to control the reactivity and selectivity of key bond-forming events.
Transition metals play a pivotal role in orchestrating the transformations leading to the pyrrolo[1,2-a]azepine core. The choice of metal and its ligand sphere dictates the reaction pathway and product distribution.
Rhodium(II) Catalysis: Rhodium(II) complexes are particularly effective in catalyzing reactions involving diazo compounds. In the synthesis of azepinones, Rh₂(Oct)₄ is used to decompose an α-diazo imine, generating a rhodium-stabilized α-imino carbene. nsf.gov This highly reactive intermediate does not undergo a [3+2]-cycloaddition but instead participates in a formal (4+3)-cycloaddition with a vinyl ketene, demonstrating the chemoselectivity achievable with this catalyst system. nsf.gov
Zinc(II) Catalysis: In contrast, simpler Lewis acids like Zinc Iodide (ZnI₂) have been used to catalyze the tandem reaction of 1,2,4-trisubstituted N-propargyl pyrroles with alkynones to selectively produce pyrrolo[1,2-a]azepines. rsc.orgnih.gov The zinc catalyst is believed to activate the carbonyl group of the alkynone, facilitating the initial nucleophilic attack by the pyrrole (B145914) ring and guiding the subsequent cyclization cascade. rsc.orgnih.gov
The table below summarizes key aspects of metal-catalyzed pathways discussed in the literature for the formation of pyrrolo[1,2-a]azepine and related scaffolds.
| Catalyst System | Substrates | Key Mechanistic Step | Intermediate Species | Ref. |
| Rh₂(Oct)₄ | Vinyl Ketenes + N-Sulfonyl-1,2,3-triazoles | (4+3)-Cycloaddition | α-Imino Carbene | nsf.gov |
| ZnI₂ | N-Propargyl Pyrroles + Alkynones | Tandem Cyclization | Conjugated Enamine | rsc.orgnih.gov |
| Ir(ppy)₃ (Photocatalyst) | N-Aryl Chloro-azepinediones | SET-mediated Cyclization | Vinylic Radical | nih.gov |
Organocatalysis offers a metal-free alternative for the construction of heterocyclic frameworks, often providing high levels of enantioselectivity. While specific organocatalytic routes to 5H-Pyrrolo[1,2-a]azepin-7-ol are not extensively detailed in the provided literature, analogous syntheses of related structures highlight potential mechanisms.
Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for asymmetric cyclizations. For instance, the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles has been achieved via a CPA-catalyzed 5-endo-dig cyclization of o-alkynylanilines. nih.gov DFT studies of this reaction suggest that the N-nucleophilic cyclization is the rate- and stereo-determining step, with the catalyst facilitating the process through a well-organized transition state stabilized by hydrogen bonding. nih.gov Such principles could be extended to the enantioselective synthesis of the pyrrolo[1,2-a]azepine core. The development of organocatalytic methods often involves formal [3+2] cycloaddition reactions to construct the five-membered pyrrole ring as a key step. nih.gov
Characterization and Reactivity of Reaction Intermediates
The direct or indirect observation and characterization of transient intermediates are crucial for validating proposed mechanistic pathways.
In certain synthetic routes to pyrrolo[1,2-a]azepines, the formation of a conjugated enamine is a critical step that enables the subsequent cyclization. Control experiments in the ZnI₂-catalyzed reaction between N-propargyl pyrroles and alkynones suggested that the formation of a conjugated enamine intermediate was essential for the reaction to proceed. rsc.orgnih.gov This intermediate likely arises from the initial addition of the pyrrole to the activated alkynone, creating a species poised for intramolecular cyclization to form the seven-membered ring.
Highly reactive intermediates such as carbenoids and zwitterions are often invoked in metal-catalyzed and thermal cycloadditions.
Vinyl Carbenoid Species: In the context of rhodium catalysis, α-imino carbenes are key intermediates. nsf.gov These are generated from the decomposition of α-diazo imines (which are in equilibrium with their 1,2,3-triazole precursors) in the presence of a Rh(II) catalyst. These metal-stabilized carbenes exhibit unique reactivity, preferring to engage in cycloaddition reactions rather than other potential pathways like N-H or O-H insertion. nsf.gov
Zwitterionic Intermediates: The synthesis of related azepine structures has also been accomplished using pyridinium 1,4-zwitterions as versatile building blocks. mdpi.com These species can act as four-atom synthons in formal (4+2) or other cycloaddition reactions to construct various heterocyclic skeletons, including azepines. mdpi.com The reaction mechanism involves the nucleophilic character of one part of the zwitterion and the electrophilic nature of another, allowing for stepwise bond formation to build the new ring system.
Dihydroazepinone Intermediates
The synthesis of the 5H-pyrrolo[1,2-a]azepine framework can proceed through key intermediates, among which dihydroazepinone structures are significant. Research has identified a common dihydroazepinone intermediate in the synthetic pathway to both 5H-pyrrolo[1,2-a]azepine and 7H-pyrrolo[1,2-a]azepin-7-one. rsc.org This shared intermediate highlights a divergent point in the synthesis, where subsequent chemical transformations dictate the final heterocyclic product. The formation and subsequent reaction of this intermediate are crucial steps that control the assembly of the final azepine ring fused to the pyrrole core. The strategic use of such intermediates allows for the planned construction of the target molecule and its derivatives. rsc.org
Table 1: Key Intermediates in the Synthesis of Pyrrolo[1,2-a]azepine Derivatives
| Intermediate Class | Specific Role | Resulting Scaffold(s) | Reference |
|---|---|---|---|
| Dihydroazepinone | Common precursor in a divergent synthesis | 5H-pyrrolo[1,2-a]azepine, 7H-pyrrolo[1,2-a]azepin-7-one | rsc.org |
Proposed Mechanisms in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic systems like pyrrolo[1,2-a]azepines from simple starting materials in a single step. The mechanisms of these reactions are often complex, involving a sequence of intermolecular and intramolecular events.
One proposed pathway involves the reaction of 1,2,4-trisubstituted N-propargyl pyrroles with alkynones, catalyzed by ZnI₂. rsc.org A critical step in this tandem reaction sequence is the formation of a conjugated enamine intermediate. rsc.org This intermediate is pivotal as it sets the stage for the subsequent cyclization and rearrangement steps that ultimately yield the pyrrolo[1,2-a]azepine core. The specific substitution pattern on the pyrrole starting material and the choice of catalyst are crucial factors that direct the reaction toward the desired azepine product over other potential outcomes, such as 4,6-dicarbonyl indoles. rsc.org
General mechanistic concepts from other heterocyclic syntheses can also provide insight. For instance, a postulated mechanism for azepinone formation in a three-component reaction involves several key steps. beilstein-journals.org A plausible sequence includes an initial condensation, followed by an imine-enamine tautomerization to form an enaminone intermediate. This species can then react with a third component through an aza-ene type mechanism, leading to an intermediate that undergoes intramolecular cyclization to furnish the final product. beilstein-journals.org While applied to different heterocyclic systems, these fundamental steps, including condensation, tautomerization, and intramolecular cyclization, are characteristic of MCRs used in the assembly of fused nitrogen heterocycles.
Table 2: Proposed Mechanistic Steps in Multicomponent Syntheses
| Mechanistic Step | Description | Intermediate Formed | Relevance to Pyrrolo[1,2-a]azepines |
|---|---|---|---|
| Condensation/Addition | Initial reaction between two components, e.g., an amine and a carbonyl compound. | Imine/Enamine | A common initiating step in MCRs for heterocycle formation. beilstein-journals.org |
| Imine-Enamine Tautomerization | Isomerization to form a reactive enamine or enaminone. | Enaminone | Creates a nucleophilic species for subsequent reactions. beilstein-journals.org |
| Aza-Ene Reaction / Michael Addition | Reaction of the enamine intermediate with an electrophilic component. | Acyclic Adduct | Elongates the chain and introduces functionality for cyclization. rsc.orgbeilstein-journals.org |
| Intramolecular Cyclization | The terminal nucleophile attacks an electrophilic site within the same molecule to form the ring. | Dihydroazepinone or related cyclic structure | The key ring-forming step to create the azepine moiety. beilstein-journals.org |
Theoretical and Computational Chemistry Studies on 5h Pyrrolo 1,2 a Azepin 7 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and inherent reactivity of molecules like 5H-Pyrrolo[1,2-a]azepin-7-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed research on similar heterocyclic systems demonstrates that such calculations can elucidate key reactivity indicators. journalirjpac.com The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical parameters. EHOMO relates to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. journalirjpac.com
For this compound, DFT calculations would map the molecular electrostatic potential (MEP), revealing electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. The nitrogen atom and the hydroxyl group's oxygen atom are expected to be electron-rich centers. Advanced computational models, such as those employing a complete basis set (CBS) extrapolation, can provide highly accurate thermochemical data, including zero-point vibrational energies (ZPVEs), to refine these predictions. mdpi.com
Table 1: Representative Quantum Chemical Parameters Calculated for a Heterocyclic System This table illustrates the type of data generated from quantum chemical calculations for a representative heterocyclic inhibitor, as specific data for this compound is not publicly available. Data is conceptual based on findings for related compounds.
| Parameter | Description | Illustrative Value | Reference Concept |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 eV | journalirjpac.com |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.1 eV | journalirjpac.com |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.1 eV | journalirjpac.com |
| Dipole Moment (µ) | Measure of molecular polarity | 3.5 Debye | journalirjpac.com |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV | journalirjpac.com |
| Global Hardness (η) | Resistance to change in electron distribution | 2.05 eV | journalirjpac.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
The 5H-pyrrolo[1,2-a]azepine system possesses significant conformational flexibility due to its seven-membered azepine ring. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and thermodynamic stability of such molecules over time.
In an MD simulation of this compound, researchers would track key structural parameters such as dihedral angles within the azepine ring and the root-mean-square deviation (RMSD) of the atomic positions from a starting structure. The results would identify the most stable, low-energy conformations and the flexibility of different regions of the molecule, which is crucial for understanding how it might interact with biological targets. journalirjpac.com
Table 2: Conceptual Data from a Molecular Dynamics Simulation for Conformational Analysis This table presents hypothetical data points that would be analyzed during an MD simulation to understand the conformational preferences of a flexible molecule like this compound.
| Simulation Parameter | Description | Illustrative Finding |
|---|---|---|
| Conformational Cluster Analysis | Grouping of similar structures sampled during the simulation. | Identification of 2-3 major, low-energy conformational families. |
| Key Dihedral Angle (e.g., C4-N5-C6-C7) | Torsional angle defining the pucker of the azepine ring. | Predominant angle of ~60° (gauche) in the most stable conformer. |
| RMSD over Time | Root-Mean-Square Deviation from the initial structure. | Stabilization of RMSD around 1.5 Å after 10 ns, indicating structural equilibrium. |
| Radial Distribution Function | Probability of finding a solvent molecule at a certain distance. | High probability of water molecules near the hydroxyl group, indicating strong solvation. |
In Silico Mechanistic Pathway Predictions and Validation
Computational chemistry is instrumental in predicting and validating reaction mechanisms. By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify intermediates, transition states, and the activation energies required for each step.
Table 3: Hypothetical Energy Profile for a Proposed Synthetic Step This table illustrates how computational chemistry can be used to validate a proposed reaction mechanism by calculating the energies of key states along the reaction coordinate. The values are conceptual.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Reference Concept |
|---|---|---|---|
| Reactants | Starting materials | 0.0 | marmara.edu.tr |
| Transition State 1 (TS1) | Energy maximum for the first step | +15.2 | mdpi.com |
| Intermediate 1 | A stable species formed after TS1 | -5.4 | mdpi.com |
| Transition State 2 (TS2) | Energy maximum for the second step (rate-determining) | +21.5 | mdpi.com |
| Products | Final molecules | -18.0 | marmara.edu.tr |
Computational Modeling for Reaction Reactivity and Selectivity
Beyond just mapping pathways, computational modeling can predict the reactivity and selectivity (chemo-, regio-, and stereo-) of reactions involving the pyrroloazepine scaffold. By comparing the activation energies for competing reaction pathways, chemists can predict which product is most likely to form under specific conditions.
For instance, in the synthesis of substituted pyrrolo[1,2-a]azepines, multiple isomers could potentially be formed. acs.org Computational models can calculate the transition state energies leading to each possible isomer. The pathway with the lowest energy barrier will be the most kinetically favored, thus explaining the observed product distribution. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to favor a desired outcome. The gold-catalyzed cascade to form indolizine (B1195054) and pyrrolo[1,2-a]azepine derivatives, for example, shows high selectivity that can be rationalized through computational analysis of the competing cyclization modes (e.g., exo-trig vs. endo-trig). researchgate.net
Molecular Docking Investigations for Molecular Recognition (in Related Pyrroloazepines)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding molecular recognition and is widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates.
While specific docking studies on this compound are not widely published, extensive research has been conducted on related pyrroloazepine derivatives. For example, a novel series of pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated as potential antitumor agents. nih.gov Molecular docking simulations were performed to investigate their interaction with the active site of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. The studies showed that these compounds fit well within the kinase's active site, and their binding scores were correlated with their experimentally observed biological activity. nih.gov Similarly, related pyrrolo[3,2-e] nih.govmdpi.comdiazepine (B8756704) derivatives have been docked into the active sites of both Epidermal Growth Factor Receptor (EGFR) and CDK2. nih.govresearchgate.net These docking studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 4: Molecular Docking Results for Related Pyrroloazepine Derivatives This table summarizes findings from published molecular docking studies on compounds with a core structure related to pyrroloazepine, highlighting their interaction with protein targets.
| Compound Class | Protein Target | Binding Score (Energy) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]azepine derivatives | CDK2 | Lower than reference ligand | Not specified | nih.gov |
| Pyrrolo[3,2-e] nih.govmdpi.comdiazepine (Compound 8b) | EGFR | Not specified | Not specified | nih.govresearchgate.net |
| Pyrrolo[3,2-e] nih.govmdpi.comdiazepine (Compound 8b) | CDK2/Cyclin A1 | Not specified | Not specified | nih.govresearchgate.net |
| Pyrrole-based Schiff base (Compound 5j) | MAO-B | -8.51 kcal/mol | Tyr398, Tyr435 (hydrophobic) | mdpi.com |
| Pyrrole-based Schiff base (Compound 5j) | AChE | Not specified | Interacts with peripheral active site (PAS) | mdpi.com |
Biosynthetic Pathways of Pyrroloazepine Containing Natural Products
Identification of Biosynthetic Precursors and Enzymatic Transformations
The biosynthesis of complex heterocyclic natural products is a multi-step process orchestrated by a series of specialized enzymes. nih.gov In the case of PBDs, which serve as an excellent analogue for pyrroloazepines, the core structure is assembled from two primary precursors: an anthranilic acid derivative and a proline derivative. asm.org The assembly is typically mediated by a nonribosomal peptide synthetase (NRPS) machinery. researchgate.net
Key enzymatic transformations identified in PBD biosynthesis include:
Activation of Precursors: The carboxylic acid groups of the precursors are activated as adenylates by an NRPS A-domain.
Thioesterification: The activated precursors are tethered to the NRPS through a thioester linkage to a phosphopantetheinyl arm of a peptidyl carrier protein (PCP) or T-domain.
Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the two tethered precursors.
Cyclization and Tailoring: A series of tailoring enzymes, including oxidoreductases, methyltransferases, and halogenases, modify the core structure to produce the final diverse array of natural products. nih.gov The cyclization to form the diazepine (B8756704) ring and subsequent modifications are critical for the compound's final structure and activity. asm.org
These enzymatic strategies, involving the controlled and selective formation of C-C, C-N, and C-O bonds, are fundamental to building complex molecular architectures from simple precursors. nih.govvapourtec.com
The Role of δ-Aminolevulinic Acid and Porphobilinogen (B132115) in Pyrrole (B145914) Biosynthesis
The pyrrole ring is a fundamental heterocyclic motif in nature, most famously as the building block for tetrapyrroles like heme and chlorophyll. jmb.or.kr The biosynthesis of this ring begins with the precursor δ-aminolevulinic acid (ALA). jmb.or.kr
The enzyme porphobilinogen synthase (PBGS), also known as ALA dehydratase, catalyzes the asymmetric condensation of two molecules of ALA to form the monopyrrole, porphobilinogen (PBG). researchgate.netebi.ac.uk This Knorr-type condensation reaction is a crucial step, establishing the pyrrole core that is incorporated into a vast number of biological molecules. ebi.ac.uknih.gov The reaction proceeds through the formation of two Schiff base linkages between the two ALA substrate molecules and lysine (B10760008) residues in the enzyme's active site. researchgate.net The PBGS enzyme itself is a metalloprotein, often requiring zinc or magnesium for its catalytic activity. ebi.ac.uk The resulting PBG molecule is the universal precursor for all porphyrins and related compounds. researchgate.netnih.gov
| Precursor / Intermediate | Enzyme | Product | Function |
| 2x δ-Aminolevulinic Acid (ALA) | Porphobilinogen Synthase (PBGS) | Porphobilinogen (PBG) | Formation of the precursor pyrrole ring. researchgate.netnih.gov |
Dehydrogenation of Proline in Pyrrole-2-Carboxylate Formation
Another significant biosynthetic route to a pyrrole unit involves the amino acid L-proline. Pyrrole-2-carboxylic acid arises in nature through the enzymatic dehydrogenation of L-proline. wikipedia.orgsmolecule.com This transformation is a key step in the biosynthesis of various natural products, including the antibiotics pyoluteorin (B1679884) and undecylprodigiosin.
The conversion is a net four-electron oxidation process. researchgate.net Research has shown this occurs in discrete two-electron steps. The pathway involves:
Activation of L-proline: L-proline is activated and covalently tethered to a peptidyl carrier protein (PCP) domain of an NRPS.
Stepwise Dehydrogenation: A flavoprotein desaturase then catalyzes two consecutive desaturation steps. researchgate.net A kinetically competent dehydroprolyl-S-PCP intermediate is formed first, which is then further oxidized to the final pyrrolyl-2-carboxyl-S-PCP product. researchgate.net
This strategy of tethering the proline to a protein carrier stabilizes the nascent, electron-rich pyrrole ring against auto-oxidation. researchgate.net Studies with rat kidney L-amino acid oxidase have also shown that hydroxy-L-proline can be oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate, which subsequently converts to pyrrole-2-carboxylate. nih.gov
| Precursor | Key Transformation | Enzyme Type | Product |
| L-Proline | Four-electron oxidation | Flavoprotein Desaturase | Pyrrole-2-carboxylate researchgate.net |
| Hydroxy-L-proline | Oxidation | L-amino acid oxidase | Pyrrole-2-carboxylate nih.gov |
Analysis of Biosynthetic Gene Clusters in Analogous Pyrroloheterocyclic Systems (e.g., Pyrrolobenzodiazepines)
The study of biosynthetic gene clusters (BGCs) provides profound insight into how natural products are assembled. The BGCs for several PBDs, such as tomaymycin, sibiromycin (B87660), and anthramycin, have been identified and characterized. asm.orgnih.govnih.gov These clusters contain all the genetic information necessary to produce the PBD scaffold and its various modifications.
Analysis of these BGCs reveals a conserved "modular" strategy. asm.org A typical PBD gene cluster contains genes encoding:
NRPS Machinery: Core enzymes (A-, T/PCP-, and C-domains) responsible for selecting, activating, and joining the anthranilate and proline precursors. asm.orgnih.gov
Precursor Biosynthesis: Genes for the synthesis of the anthranilate moiety. Two distinct pathways have been identified: one derived from tryptophan via the kynurenine (B1673888) pathway (e.g., sibiromycin) and another from chorismate (e.g., tomaymycin). nih.gov
Proline Modification: Enzymes for the synthesis of the modified proline-derived unit. For example, the sibiromycin cluster contains genes (SibS, T, U, V, Y, Z) proposed to form the 4-propylidene-tetrahydropyrrole-2-carboxylic acid unit. asm.org
Tailoring Enzymes: A suite of oxidoreductases, methyltransferases, and glycosyltransferases that decorate the PBD core. asm.orgnih.gov
Resistance and Regulation: Genes that confer resistance to the producing organism and regulate the expression of the cluster. nih.gov
By comparing these well-characterized PBD gene clusters, a predictive framework can be established for identifying and understanding the biosynthesis of other pyrroloheterocyclic compounds like 5H-Pyrrolo[1,2-a]azepin-7-ol.
Derivatization and Functionalization Strategies for 5h Pyrrolo 1,2 a Azepin 7 Ol Scaffolds
Regioselective Functionalization of the Pyrroloazepine Core
The pyrrolo[1,2-a]azepine scaffold offers multiple sites for functionalization, making regioselectivity a key challenge and a critical aspect of its synthetic chemistry. The pyrrole (B145914) ring, being electron-rich, is susceptible to electrophilic substitution, while the azepine ring can undergo various transformations depending on its degree of saturation and the presence of functional groups.
The synthesis of the parent 5H-pyrrolo[1,2-a]azepine and its corresponding ketone, 7H-pyrrolo[1,2-a]azepin-7-one, has been described, providing access to the core structure for further functionalization. rsc.org The presence of the hydroxyl group at the 7-position in 5H-pyrrolo[1,2-a]azepin-7-ol offers a handle for a variety of chemical modifications.
Electrophilic Substitution on the Pyrrole Ring: The pyrrole moiety is expected to be reactive towards electrophiles primarily at the C1 and C3 positions due to the activating effect of the nitrogen atom. However, the fusion of the azepine ring can influence the electron distribution and thus the regioselectivity of these reactions. While specific studies on the electrophilic substitution of this compound are limited, general methodologies for the functionalization of pyrrole derivatives can be extrapolated. For instance, Vilsmeier-Haack formylation would be expected to introduce a formyl group, a versatile handle for further transformations.
Functionalization of the Azepine Ring: The azepine ring in this compound contains a double bond, offering a site for reactions such as hydrogenation to produce the corresponding saturated derivatives. The hydroxyl group at C7 is a prime site for derivatization. Standard procedures like etherification or esterification can be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.
Methodologies for the selective synthesis of pyrrolo[1,2-a]azepines have been developed, for instance, through tandem reactions of alkynones with pyrrole derivatives catalyzed by ZnI2. rsc.org These methods can potentially be adapted to introduce substituents at specific positions during the construction of the bicyclic core.
Introduction of Diverse Chemical Functionalities for Chemical Space Exploration
The exploration of chemical space around the 5H-pyrrolo[1,2-a]azepine scaffold is crucial for identifying new derivatives with enhanced biological activity. This involves the introduction of a wide array of chemical functionalities at various positions of the core structure.
Studies on related pyrrolo[1,2-a]azepine derivatives have demonstrated the successful introduction of various substituents. For example, a novel series of pyrrolo[1,2-a]azepine derivatives bearing different functionalities have been synthesized and evaluated for their antitumor activity. nih.gov These include compounds with benzoylamino and chloro-acetylamino groups, highlighting the feasibility of introducing amide functionalities. nih.gov
The following table summarizes some of the functionalities that have been introduced onto the broader pyrrolo[1,2-a]azepine scaffold, which could be applicable to the derivatization of this compound.
| Functional Group | Potential Position of Introduction | Synthetic Method | Reference |
| Benzoylamino | Pyrrole ring | Acylation of an amino-pyrroloazepine precursor | nih.gov |
| Chloro-acetylamino | Pyrrole ring | Acylation of an amino-pyrroloazepine precursor | nih.gov |
| Thiophene | Pyrrole ring | Suzuki or Stille coupling | Inferred |
| Pyridine | Pyrrole ring | Suzuki or Stille coupling | Inferred |
| Aryl groups | Pyrrole ring | Suzuki or Stille coupling | Inferred |
| Alkyl groups | Azepine ring (N-position) | Alkylation of the corresponding secondary amine | Inferred |
| Carbonyl groups | Azepine ring | Oxidation of hydroxyl groups | Inferred |
The introduction of these diverse functionalities allows for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like characteristics.
Synthesis of Hybrid Molecules Incorporating Pyrroloazepine Architectures
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved efficacy or novel mechanisms of action. The 5H-pyrrolo[1,2-a]azepine scaffold has been incorporated into hybrid molecules to explore new therapeutic possibilities.
For instance, pyrrolo[1,2-a]azepines have been coupled with benzothiazole (B30560) and fluorinated aryl thiourea (B124793) scaffolds to generate hybrid molecules with promising antioxidant and anticancer activities. nih.govresearchgate.net The synthesis of these hybrids typically involves a multi-step sequence where the pre-functionalized pyrroloazepine core is coupled with the other heterocyclic or functional moiety.
Another example includes the synthesis of complex fused heterocyclic systems where the pyrrolo[1,2-a]azepine is part of a larger, multi-ring structure. For example, pyridofuro[3',2':4,5]pyrimido[1,2-a]azepines have been synthesized and evaluated for their neurotropic activity. mdpi.com The synthesis of these intricate molecules often involves cascade reactions or multi-component reactions to efficiently build the complex architecture. The development of InCl3-catalyzed two-component reactions of 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes has led to the formation of new six- and seven-membered heterocyclic rings fused to the pyrrole nucleus. nih.gov
The following table provides examples of hybrid structures incorporating a pyrroloazepine or a related fused azepine architecture.
| Hybrid Structure Type | Fused Moiety | Potential Therapeutic Area | Reference |
| Pyrrolo[1,2-a]azepine-benzothiazole-thiourea | Benzothiazole, Aryl thiourea | Anticancer, Antioxidant | nih.govresearchgate.net |
| Pyridofuro[3',2':4,5]pyrimido[1,2-a]azepine | Pyridofuran, Pyrimidine | Neurotropic | mdpi.com |
| Benzo nih.govresearchgate.netCurrent time information in Bangalore, IN.researchgate.netoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | Benzoxazepine, Quinoxaline | Not specified | nih.gov |
| Tetrahydrodibenzo[c,e]pyrrolo[1,2-a]azepin-7-one | Dibenzo | Not specified | mdpi.com |
Strategies for Modulating Chemical Stability and Reactivity via Derivatization
The chemical stability and reactivity of the this compound scaffold can be significantly influenced by the introduction of various functional groups. Derivatization can be strategically employed to either enhance stability for better in vivo performance or to modulate reactivity for specific chemical transformations or biological interactions.
Modulating Pyrrole Ring Reactivity: The introduction of electron-withdrawing groups (e.g., acyl, nitro) onto the pyrrole ring is expected to decrease its electron density, thereby reducing its susceptibility to oxidation and electrophilic attack. Conversely, the introduction of electron-donating groups (e.g., alkyl, alkoxy) would enhance its reactivity. This modulation is a key strategy in multi-step syntheses where selective reactions are required at different stages.
Stability of the Azepine Ring: The seven-membered azepine ring can be prone to ring-opening or rearrangement reactions under certain conditions. The degree of saturation of the azepine ring plays a crucial role in its stability. Saturation of the double bond in the 5H-pyrrolo[1,2-a]azepine core would likely increase its conformational flexibility and potentially its metabolic stability.
While specific studies on the stability and reactivity modulation of this compound are not abundant, the principles of physical organic chemistry and the knowledge from related heterocyclic systems provide a solid framework for predicting the effects of derivatization. For example, studies on the synthesis and reactivity of related pyrrolo[1,2-a]pyrazine (B1600676) derivatives can offer insights into the stability of such fused heterocyclic systems. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5H-Pyrrolo[1,2-a]azepin-7-ol, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
Expected Chemical Shifts: Protons on the pyrrole (B145914) ring would likely appear in the aromatic region, while protons on the seven-membered azepine ring would exhibit shifts characteristic of their proximity to the nitrogen atom, the double bonds, and the hydroxyl group. docbrown.info The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent. Protons on carbons adjacent to the nitrogen would be deshielded and appear at a lower field. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts: The carbon atom bearing the hydroxyl group (C-7) would resonate in the typical range for a secondary alcohol. Carbons of the pyrrole ring would show signals in the aromatic region, while the sp³ hybridized carbons of the azepine ring would appear at higher fields. oregonstate.eduresearchgate.net Quaternary carbons, those not bonded to any hydrogens, would typically show weaker signals. oregonstate.edu
Predicted ¹³C NMR Data for a Related Structure (3-Pyrroline)
| Atom | Chemical Shift (ppm) |
|---|---|
| C2/C5 | 56.4 |
| C3/C4 | 127.1 |
Note: This table is for a related structural fragment and serves only as a general reference. chemicalbook.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₉NO).
The fragmentation pattern in the mass spectrum would be characteristic of the pyrrolo[1,2-a]azepine core. nih.gov Common fragmentation pathways for related alkaloids often involve the loss of small neutral molecules and cleavage of the ring systems, providing valuable structural clues. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for the analysis of this and related compounds. nih.govbund.demdpi.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C=C, and C-N stretching and bending modes. biomedpharmajournal.orgresearchgate.net
Expected Absorption Bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations of the aromatic and unsaturated portions of the rings.
C-N stretching vibrations would appear in the 1350-1000 cm⁻¹ range.
C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons. raco.cat
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon backbone of the heterocyclic system. primescholars.comscilit.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₉H₉NO), the theoretical elemental composition would be calculated and compared with experimental values obtained from combustion analysis. This comparison serves as a crucial check of the compound's purity and empirical formula. mdpi.comresearchgate.net
Theoretical Elemental Composition of C₉H₉NO:
| Element | Percentage |
|---|---|
| Carbon (C) | 73.45% |
| Hydrogen (H) | 6.16% |
| Nitrogen (N) | 9.52% |
Q & A
Q. How can researchers integrate experimental data with digital trace data (e.g., AI-driven simulations) for predictive modeling?
- Methodological Answer : Train machine learning models (Random Forest, ANN) on experimental datasets to predict physicochemical properties. Validate models via k-fold cross-validation. Use COMSOL Multiphysics for reaction-diffusion simulations, iteratively refining parameters with experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
